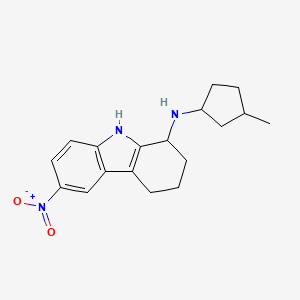![molecular formula C23H21ClN2O3 B4946299 3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide](/img/structure/B4946299.png)
3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a propoxybenzamido group, and a phenylbenzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-(3-propoxybenzamido)aniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine can yield a new amide derivative.
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can result in the formation of alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
科学的研究の応用
3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-Chlorophenyl)benzamide
- 3-Chloro-N-(4-chlorophenyl)benzamide
- 3-Chloro-N-(3,4-dichlorophenyl)benzamide
Uniqueness
3-Chloro-N-[3-(3-propoxybenzamido)phenyl]benzamide is unique due to the presence of the propoxybenzamido group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in scientific research.
特性
IUPAC Name |
N-[3-[(3-chlorobenzoyl)amino]phenyl]-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3/c1-2-12-29-21-11-4-7-17(14-21)23(28)26-20-10-5-9-19(15-20)25-22(27)16-6-3-8-18(24)13-16/h3-11,13-15H,2,12H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIGVGNYTPBZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
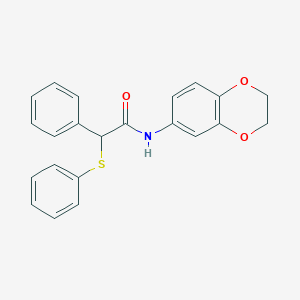
![3-bromo-N-(2-methoxyethyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4946233.png)
![5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4946235.png)
![N-[(3-methyl-2-pyridinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4946239.png)
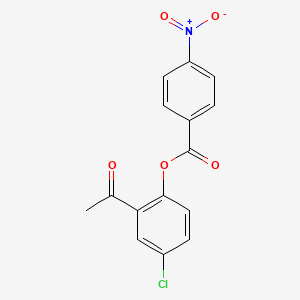
![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-5-(6-methylnaphthalen-2-yl)furan-2-one](/img/structure/B4946260.png)
![6-bromo-3-phenyl-2-[(1-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B4946265.png)
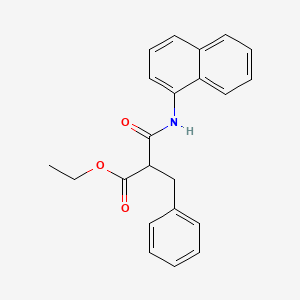
![3-[3-(Diethylamino)propyl]-2-(3-nitrophenyl)-1,3-thiazolidin-4-one;hydrochloride](/img/structure/B4946267.png)
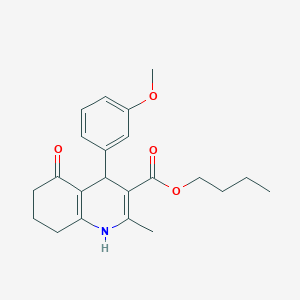
![(4Z)-3-(3-Nitrophenyl)-4-{[2-(prop-2-EN-1-yloxy)phenyl]methylidene}-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B4946272.png)
![N~3~-acetyl-N~1~-ethyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B4946280.png)
![1-(1-acetyl-3-piperidinyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4946282.png)
